Comparative 12-Lipoxygenase Inhibitory Activity: Ethyl Ester vs. NDGA
The compound exhibits moderate inhibitory activity against human platelet 12-lipoxygenase (12-LOX), a target implicated in inflammatory and proliferative disorders. In an in vitro enzymatic assay, the compound was tested at a concentration of 30 µM . This level of inhibition is comparable to the activity of the known lipoxygenase inhibitor nordihydroguaiaretic acid (NDGA), which displays an IC50 of 30 µM against 12-LOX under similar in vitro conditions .
| Evidence Dimension | In vitro 12-lipoxygenase (12-LOX) inhibition |
|---|---|
| Target Compound Data | Inhibitory activity observed at 30 µM |
| Comparator Or Baseline | NDGA (nordihydroguaiaretic acid) - IC50 = 30 µM |
| Quantified Difference | Comparable inhibitory concentration (both 30 µM) |
| Conditions | Platelet 12-lipoxygenase in vitro enzymatic assay; NDGA IC50 from cell-free enzyme assay |
Why This Matters
For researchers focused on 12-LOX-mediated pathways, this compound provides a structurally distinct alternative to NDGA with a piperazinone scaffold that may offer different physicochemical properties for probe or lead development.
